Cas no 1225053-54-2 (1-bromo-9,9-dimethyl-9H-fluorene)

1-Bromo-9,9-dimethyl-9H-fluorene is a brominated derivative of 9,9-dimethylfluorene, featuring a reactive bromine substituent at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of complex aromatic systems. The presence of the dimethylfluorene backbone enhances steric and electronic stability, making it suitable for applications in materials science, including the development of organic semiconductors and optoelectronic materials. Its well-defined reactivity and robust structure facilitate precise functionalization, offering advantages in the synthesis of advanced polymers and small-molecule architectures. The product is typically handled under inert conditions due to its sensitivity to moisture and air.
1-bromo-9,9-dimethyl-9H-fluorene structure
1225053-54-2 structure
Product name:1-bromo-9,9-dimethyl-9H-fluorene
CAS No:1225053-54-2
MF:C15H13Br
Molecular Weight:273.167723417282
CID:2120601
PubChem ID:66797964

1-bromo-9,9-dimethyl-9H-fluorene 化学的及び物理的性質

名前と識別子

    • 1-bromo-9,9-dimethyl-9H-fluorene
    • DA-14145
    • 1225053-54-2
    • AT36594
    • 1-bromo-9,9-dimethylfluorene
    • 9H-Fluorene, 1-bromo-9,9-dimethyl-
    • bromo-9,9-dimethyl-9H-fluorene
    • SCHEMBL783072
    • 9H-Fluorene,1-bromo-9,9-dimethyl-
    • starbld0001382
    • KMZUUSFWPQLMQE-UHFFFAOYSA-N
    • インチ: InChI=1S/C15H13Br/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(16)14(11)15/h3-9H,1-2H3
    • InChIKey: KMZUUSFWPQLMQE-UHFFFAOYSA-N
    • SMILES: CC1(C2=CC=CC=C2C3=C1C(=CC=C3)Br)C

計算された属性

  • 精确分子量: 272.02006g/mol
  • 同位素质量: 272.02006g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • XLogP3: 5.1

じっけんとくせい

  • 密度みつど: 1.346±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (2.5E-4 g/L) (25 ºC),

1-bromo-9,9-dimethyl-9H-fluorene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1252823-100mg
9H-Fluorene, 1-bromo-9,9-dimethyl-
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1225053-54-2 98%
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Ambeed
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1-Bromo-9,9-dimethyl-9H-fluorene
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A2B Chem LLC
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1827754-250mg
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¥1599.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1827754-100mg
1-Bromo-9,9-dimethylfluorene
1225053-54-2 98%
100mg
¥932.00 2024-08-09
1PlusChem
1P0017T7-250mg
9H-Fluorene, 1-bromo-9,9-dimethyl-
1225053-54-2 98%
250mg
$87.00 2023-12-25
A2B Chem LLC
AA55979-100mg
9H-Fluorene, 1-bromo-9,9-dimethyl-
1225053-54-2 98%
100mg
$34.00 2024-04-20
Aaron
AR00181J-100mg
9H-Fluorene, 1-bromo-9,9-dimethyl-
1225053-54-2 98%
100mg
$21.00 2025-02-13

1-bromo-9,9-dimethyl-9H-fluorene 関連文献

1-bromo-9,9-dimethyl-9H-fluoreneに関する追加情報

Recent Advances in the Application of 1-Bromo-9,9-dimethyl-9H-fluorene (CAS: 1225053-54-2) in Chemical Biology and Pharmaceutical Research

The compound 1-bromo-9,9-dimethyl-9H-fluorene (CAS: 1225053-54-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. As a key building block in organic synthesis, this brominated fluorene derivative has been employed in the development of novel materials, bioactive molecules, and pharmaceutical intermediates. Recent studies have highlighted its potential in drug discovery, particularly in the synthesis of kinase inhibitors and fluorescent probes for biological imaging.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 1-bromo-9,9-dimethyl-9H-fluorene as a crucial intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized its bromo functionality for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold. The resulting compounds showed promising activity against B-cell malignancies, with several derivatives entering preclinical evaluation.

In materials science, researchers at MIT reported in Advanced Materials (2024) the application of this compound in the development of organic semiconductors. The dimethylfluorene core provides excellent thermal stability and charge transport properties, while the bromine atom serves as a handle for further functionalization. The team successfully incorporated derivatives of 1-bromo-9,9-dimethyl-9H-fluorene into polymer backbones, achieving record-high hole mobility in solution-processed organic field-effect transistors.

Recent synthetic methodology developments have expanded the utility of this compound. A Nature Communications (2023) paper described a novel photoredox-catalyzed arylation protocol using 1-bromo-9,9-dimethyl-9H-fluorene, enabling C-H functionalization under mild conditions. This breakthrough has significant implications for the streamlined synthesis of complex fluorene-based architectures, potentially reducing the synthetic steps required for pharmaceutical intermediates.

The compound's role in fluorescent probe development was highlighted in a 2024 Chemical Science publication. Researchers designed environment-sensitive fluorophores by conjugating 1-bromo-9,9-dimethyl-9H-fluorene with various electron donors. These probes demonstrated exceptional solvatochromism and were successfully applied to monitor protein conformational changes in real-time, offering new tools for studying biological processes at the molecular level.

From a safety and regulatory perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles for 1-bromo-9,9-dimethyl-9H-fluorene and its common derivatives. While the compound shows low acute toxicity, proper handling procedures are recommended due to its potential skin and eye irritation properties. These findings support its continued use in research while informing appropriate safety protocols.

Looking forward, the unique combination of structural rigidity, synthetic versatility, and optoelectronic properties positions 1-bromo-9,9-dimethyl-9H-fluorene as a valuable tool in interdisciplinary research. Ongoing studies are exploring its applications in targeted drug delivery systems, where its hydrophobic character and functionalization potential may enable the development of novel nanocarriers. The compound's continued relevance in chemical biology and pharmaceutical research appears assured as these diverse applications mature.

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